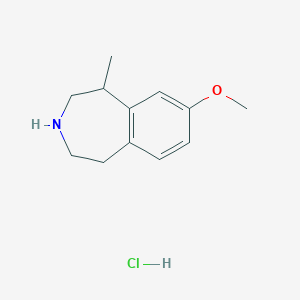

Methyl 1-benzylaziridine-2-carboxylate

Übersicht

Beschreibung

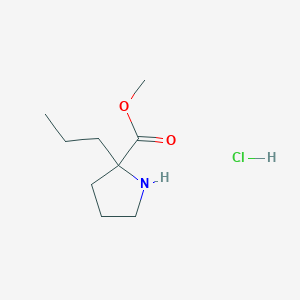

Methyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H13NO2 . The InChI key for this compound is QBIVBBBSVOOSSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.23 . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiopure Products

Methyl 1-benzylaziridine-2-carboxylate has been utilized in the synthesis of enantiopure (1R,2S)-1-benzyl- and 1-arylaziridine-2-carboxamides. This process involves kinetic resolution by Rhodococcus rhodochrous catalyzed hydrolysis, leading to products such as O-methyl-L-serine and some vicinal diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Development of 1,4-Benzodiazepine Derivatives

A method for synthesizing novel 1,4-benzodiazepine derivatives was established using a one-pot reaction of methyl 1-arylaziridine-2-carboxylates. This procedure is significant in synthetic and medicinal chemistry due to the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

Creation of Polysubstituted Amino Acids

Another application involves the preparation of 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates. These compounds are obtained from α-alkyl β-amino acids and can undergo ring expansion or opening, leading to the synthesis of α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Conversion to Amino Acid Derivatives

This compound has also been used for the synthesis of N-substituted aziridine-2-carboxylates, which are then converted into derivatives of O-methylserine and S-methylcysteine (Bernstein & Ben-Ishai, 1977).

Zukünftige Richtungen

While specific future directions for Methyl 1-benzylaziridine-2-carboxylate are not mentioned in the search results, the compound holds immense potential in scientific research, with diverse applications ranging from drug synthesis to catalysis. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Wirkmechanismus

Target of Action

Methyl 1-benzylaziridine-2-carboxylate is a type of aziridine-2-carboxylic acid derivative . The primary target of this compound is protein disulfide isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER), but in the case of malignant transformation, they migrate to the cell surface .

Mode of Action

The mode of action of this compound involves its interaction with the thiol groups of PDIs . It is widely recognized that the high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . This reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of PDIs . PDIs play a crucial role in the correction of the 3D structure of native proteins synthesized in the ER . By inhibiting PDIs, this compound can potentially disrupt these processes.

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of PDIs . This can lead to disruption in the proper folding of proteins, potentially affecting various cellular processes.

Action Environment

The action environment of this compound is primarily within the cell, where it interacts with PDIs

Eigenschaften

IUPAC Name |

methyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIVBBBSVOOSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B2609770.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide hydrochloride](/img/structure/B2609779.png)